molecular formula C20H22O7P+ B14538475 Oxobis[(2-phenyl-1,3-dioxan-5-yl)oxy]phosphanium CAS No. 62438-30-6

Oxobis[(2-phenyl-1,3-dioxan-5-yl)oxy]phosphanium

Cat. No.: B14538475
CAS No.: 62438-30-6
M. Wt: 405.4 g/mol
InChI Key: OWGIXDUGTFFJBG-UHFFFAOYSA-N
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Description

Oxobis[(2-phenyl-1,3-dioxan-5-yl)oxy]phosphanium is a chemical compound known for its unique structure and properties It contains a phosphorus atom bonded to two 2-phenyl-1,3-dioxan-5-yl groups through oxygen atoms

Properties

CAS No.

62438-30-6

Molecular Formula

C20H22O7P+

Molecular Weight

405.4 g/mol

IUPAC Name

oxo-bis[(2-phenyl-1,3-dioxan-5-yl)oxy]phosphanium

InChI

InChI=1S/C20H22O7P/c21-28(26-17-11-22-19(23-12-17)15-7-3-1-4-8-15)27-18-13-24-20(25-14-18)16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/q+1

InChI Key

OWGIXDUGTFFJBG-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)O[P+](=O)OC3COC(OC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxobis[(2-phenyl-1,3-dioxan-5-yl)oxy]phosphanium typically involves the reaction of phosphorus oxychloride with 2-phenyl-1,3-dioxan-5-ol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

POCl3+2C6H5C3H5O2OH(C6H5C3H5O2O)2PO+3HCl\text{POCl}_3 + 2 \text{C}_6\text{H}_5\text{C}_3\text{H}_5\text{O}_2\text{OH} \rightarrow \text{(C}_6\text{H}_5\text{C}_3\text{H}_5\text{O}_2\text{O})_2\text{PO} + 3 \text{HCl} POCl3​+2C6​H5​C3​H5​O2​OH→(C6​H5​C3​H5​O2​O)2​PO+3HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxobis[(2-phenyl-1,3-dioxan-5-yl)oxy]phosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to the corresponding phosphine.

    Substitution: It can participate in substitution reactions where the phenyl groups or dioxane rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.

Scientific Research Applications

Oxobis[(2-phenyl-1,3-dioxan-5-yl)oxy]phosphanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Oxobis[(2-phenyl-1,3-dioxan-5-yl)oxy]phosphanium involves its interaction with molecular targets through its phosphorus center. The compound can act as a ligand, forming complexes with metals and other substrates. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Phosphine oxides: Compounds with similar phosphorus-oxygen bonding.

    Dioxane derivatives: Compounds containing the 1,3-dioxane ring structure.

    Phenyl-substituted phosphines: Compounds with phenyl groups attached to phosphorus.

Uniqueness

Oxobis[(2-phenyl-1,3-dioxan-5-yl)oxy]phosphanium is unique due to its specific combination of phenyl, dioxane, and phosphorus moieties

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